![molecular formula C10H17NO3 B3174006 (1R,6S)-tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 951766-54-4](/img/structure/B3174006.png)
(1R,6S)-tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Overview
Description
“(1R,6S)-tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate” is a chemical compound . It is a derivative of 7-Oxabicyclo[4.1.0]heptane , which has a molecular weight of 98.1430 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . Another study reported the synthesis of 3-Oxa- and 3-Azabicyclo[4.1.0]heptanes .Molecular Structure Analysis
The molecular structure of 7-Oxabicyclo[4.1.0]heptane, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI for 7-Oxabicyclo[4.1.0]heptane is InChI=1S/C6H10O/c1-2-4-6-5(3-1)7-6/h5-6H,1-4H2 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the enamine fragment of the reactants reacts with PIDA, which makes this reaction a new way to synthesize pyran fused 2-acetoxy-NH-aziridines .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound 7-Oxabicyclo[4.1.0]heptane include a molecular weight of 98.1430 .Future Directions
The future directions in the research of similar compounds involve the development of more strategies for their synthesis, in particular, approaches that enable the late-stage diversification of the bridgehead substituents . The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .
Mechanism of Action
Target of Action
The tert-butyl group is known to have unique reactivity patterns and is used in various chemical transformations .
Biochemical Pathways
The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
properties
IUPAC Name |
tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-5-4-7-8(6-11)13-7/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPWHAJQEZIIEH-JGVFFNPUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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